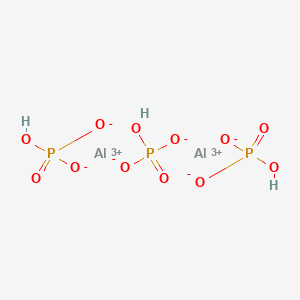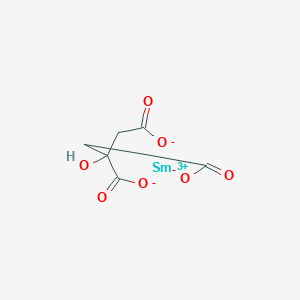
dialuminum;hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dialuminum;hydrogen phosphate, also known as aluminum phosphate, is a chemical compound with the formula Al2(HPO4)3. It is commonly found in nature as the mineral berlinite and has various synthetic forms. This compound is known for its framework structures similar to zeolites and is used in various industrial applications, including as a catalyst, ion-exchanger, and molecular sieve .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dialuminum;hydrogen phosphate, can be synthesized through the hydrothermal reaction of phosphoric acid and aluminum in the form of hydroxide, an aluminum salt such as aluminum nitrate, or alkoxide under controlled pH in the presence of organic amines . Another method involves the neutralization of phosphoric acid with aluminum hydroxide, followed by heating to remove moisture and obtain the desired product .
Industrial Production Methods
In industrial settings, the preparation of aluminum phosphate often involves the reaction of phosphoric acid with aluminum hydroxide at elevated temperatures. The resulting slurry is then neutralized, filtered, and heated to remove moisture and any unwanted chemical compositions .
Analyse Des Réactions Chimiques
Types of Reactions
dialuminum;hydrogen phosphate, undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form aluminum phosphate and water.
Hydrolysis: Can hydrolyze to form aluminum hydroxide and phosphoric acid.
Dehydration: Heating can lead to the formation of different phosphate compounds such as pyrophosphate and metaphosphate.
Common Reagents and Conditions
Common reagents used in reactions with aluminum phosphate include phosphoric acid, aluminum hydroxide, and various bases. Reaction conditions often involve controlled pH and elevated temperatures to ensure complete reaction and product formation .
Major Products Formed
The major products formed from reactions involving phosphoric acid, aluminum salt (3:2), include aluminum phosphate, pyrophosphate, and metaphosphate, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
dialuminum;hydrogen phosphate, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphoric acid, aluminum salt (3:2), varies depending on its application. In biological systems, it acts as an adjuvant by enhancing the immune response through various pathways, including the depot effect, phagocytosis, and activation of pro-inflammatory signaling pathways . In industrial applications, its catalytic properties are attributed to its framework structure, which allows for efficient ion exchange and molecular sieving .
Comparaison Avec Des Composés Similaires
dialuminum;hydrogen phosphate, can be compared with other similar compounds such as:
Aluminum phosphate (AlPO4): Similar in structure and properties but differs in its specific applications and reactivity.
Aluminum monohydrogen phosphate (Al2(HPO4)3): Another variant with different stoichiometry and applications.
Aluminum hydroxide: Used as a precursor in the synthesis of aluminum phosphate and has different chemical properties and applications.
This compound, is unique due to its specific framework structure, which imparts distinct catalytic and ion-exchange properties, making it valuable in various industrial and scientific applications .
Propriétés
Numéro CAS |
13530-54-6 |
|---|---|
Formule moléculaire |
AlH3O4P |
Poids moléculaire |
124.977 g/mol |
Nom IUPAC |
dialuminum;hydrogen phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Al+3].[Al+3] |
SMILES canonique |
OP(=O)(O)O.[Al] |
| 13530-54-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)






![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)




![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
